[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a chemical compound notable for its potential applications in medicinal chemistry. With the molecular formula and a molecular weight of approximately 442.49 g/mol, this compound is classified as an oxazole derivative. The presence of both a fluorophenyl group and a dimethylsulfamoyl moiety suggests that it may exhibit interesting pharmacological properties, possibly related to its structural features that allow for interactions with biological targets.
The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not extensively documented in the literature, compounds with similar structures often utilize methods such as:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, would be necessary for a comprehensive understanding but are not specified in the current literature.
The molecular structure of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can be described using various chemical representations:
InChI=1S/C22H22N2O6S/c1-14-10-17-11-16(6-9-20(17)29-14)21-12-18(23-30-21)13-28-22(25)15-4-7-19(8-5-15)31(26,27)24(2)3/h4-9,11-12,14H,10,13H2,1-3H3
This representation provides insight into the connectivity and stereochemistry of the compound.
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
The structural formula indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
While specific reactions involving [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate have not been extensively documented in public databases, compounds with similar structures often participate in various chemical reactions:
Further research would be necessary to elucidate its precise mechanism within biological systems.
The physical and chemical properties of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate include:
These properties are crucial for understanding its behavior in various environments and applications.
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate has potential applications in several scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5